An In-Depth Technical Guide to 4-Boc-2-methyl-2-(m-tolyl)morpholine: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 4-Boc-2-methyl-2-(m-tolyl)morpholine: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic pathway for 4-Boc-2-methyl-2-(m-tolyl)morpholine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in novel heterocyclic scaffolds. Given the limited direct literature on this specific molecule, this guide synthesizes information from closely related analogues to provide a robust and scientifically grounded resource.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including a weakly basic nitrogen and a hydrogen bond-accepting oxygen, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and metabolic stability.[3] The incorporation of substituents onto the morpholine core allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets.[2] This guide focuses on a specific derivative, 4-Boc-2-methyl-2-(m-tolyl)morpholine, a compound with potential as a key building block in the synthesis of novel therapeutic agents.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 4-Boc-2-methyl-2-(m-tolyl)morpholine features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 4. At the 2-position, the carbon is substituted with both a methyl group and a meta-tolyl group. This substitution pattern introduces a chiral center at the C2 position.
Chemical Structure:
Figure 1: Chemical structure of 4-Boc-2-methyl-2-(m-tolyl)morpholine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Boc-2-methyl-2-(m-tolyl)morpholine. These predictions are based on the analysis of its constituent functional groups and by drawing parallels with structurally similar compounds.
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₁₇H₂₅NO₃ | Based on the chemical structure. |
| Molecular Weight | 291.39 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless oil or white to off-white solid | Similar Boc-protected morpholines are often oils or low-melting solids.[4][5] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | The Boc group and tolyl moiety increase lipophilicity. |
| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the molecular weight and polar functional groups. |
| LogP | ~3.5 (Predicted) | The presence of the lipophilic tolyl and Boc groups will increase the LogP compared to unsubstituted morpholine. |
Proposed Synthetic Pathway
A plausible and efficient synthetic route for 4-Boc-2-methyl-2-(m-tolyl)morpholine can be designed based on established methodologies for the synthesis of substituted morpholines.[6][7] A key strategy involves the cyclization of a suitably substituted amino alcohol.
Retrosynthetic Analysis
A retrosynthetic analysis suggests that the target molecule can be prepared from a Boc-protected amino diol, which in turn can be synthesized from a corresponding amino alcohol precursor.
Figure 2: Retrosynthetic analysis of 4-Boc-2-methyl-2-(m-tolyl)morpholine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl (1-hydroxy-2-methyl-1-(m-tolyl)propan-2-yl)carbamate
-
Reagents and Materials:
-
N-Boc-2-amino-2-methyl-1-propanal
-
m-Tolyl magnesium bromide (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-2-amino-2-methyl-1-propanal dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-tolyl magnesium bromide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amino alcohol.
-
Step 2: Synthesis of tert-butyl (1-(2-hydroxyethoxy)-2-methyl-1-(m-tolyl)propan-2-yl)carbamate
-
Reagents and Materials:
-
tert-butyl (1-hydroxy-2-methyl-1-(m-tolyl)propan-2-yl)carbamate
-
2-Bromoethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C and slowly add a solution of the amino alcohol from Step 1 in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction back to 0 °C and add 2-bromoethanol (1.2 equivalents) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
Step 3: Intramolecular Cyclization to form 4-Boc-2-methyl-2-(m-tolyl)morpholine
-
Reagents and Materials:
-
tert-butyl (1-(2-hydroxyethoxy)-2-methyl-1-(m-tolyl)propan-2-yl)carbamate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve the diol from Step 2 and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-Boc-2-methyl-2-(m-tolyl)morpholine.
-
Analytical Characterization
The structure of the final compound should be confirmed by standard analytical techniques. The expected spectral data are as follows:
-
¹H NMR (CDCl₃, 400 MHz):
-
Signals corresponding to the Boc group protons (~1.5 ppm, singlet, 9H).
-
A singlet for the methyl group at C2.
-
Multiplets for the morpholine ring protons.
-
Signals in the aromatic region for the m-tolyl group.
-
A singlet for the methyl group on the tolyl ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Signals for the Boc group carbons (C=O and C(CH₃)₃).
-
A signal for the quaternary carbon at C2.
-
Signals for the other morpholine ring carbons.
-
Aromatic signals for the m-tolyl group.
-
A signal for the methyl carbon on the tolyl ring.
-
-
IR (ATR):
-
Characteristic C-H stretching frequencies.
-
A strong C=O stretching band for the Boc carbamate.
-
C-O-C stretching bands for the morpholine ether linkage.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺ or [M+Na]⁺ peaks corresponding to the molecular weight of the compound.
-
Potential Applications in Drug Discovery
Substituted morpholines are of significant interest in drug discovery due to their ability to modulate the properties of bioactive molecules.[2][3] The "magic methyl" effect, where the addition of a methyl group can significantly enhance potency or improve pharmacokinetic properties, is a well-documented phenomenon in medicinal chemistry.[8]
The title compound, 4-Boc-2-methyl-2-(m-tolyl)morpholine, can serve as a valuable building block for the synthesis of more complex molecules. The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The presence of the methyl and m-tolyl groups at the C2 position provides a specific three-dimensional arrangement of substituents that can be exploited for targeted drug design.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The morpholine scaffold is known to improve blood-brain barrier permeability.[3] Derivatives could be explored for their activity against CNS targets.
-
Oncology: Many kinase inhibitors incorporate morpholine moieties to enhance their solubility and pharmacokinetic profiles.
-
Infectious Diseases: Morpholine derivatives have been investigated as potential antibacterial and antifungal agents.
Figure 3: Potential therapeutic applications of 4-Boc-2-methyl-2-(m-tolyl)morpholine derivatives.
Conclusion
References
-
PubChem. (n.d.). tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
LookChem. (2025, March 4). 4-Boc-2-Hydroxymethylmorpholine: Technical Specifications and Applications. Retrieved from [Link]
-
Tang, A., et al. (2024, May 3). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-((Tert-butoxy)carbonyl)morpholine-2-carboxylic acid. Retrieved from [Link]
-
Isamitt. (n.d.). MORPHOLINE. Retrieved from [Link]
-
American Elements. (n.d.). Morpholines. Retrieved from [Link]
-
Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2248–2259. Retrieved from [Link]
-
PubChem. (n.d.). 4-(p-Tolyl)morpholine. Retrieved from [Link]
-
PubChem. (n.d.). (R)-N-Boc-2-hydroxymethylmorpholine. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
de Oliveira, V. E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 531. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-HYDROXYMETHYL-4-BOC-MORPHOLINE | 135065-69-9 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
